![molecular formula C6H8Br2N2 B1439912 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide CAS No. 1299607-37-6](/img/structure/B1439912.png)
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide
Overview
Description
Scientific Research Applications
Intermediate in Chemical Synthesis
“3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide” is often used as an intermediate in the synthesis of various chemical compounds . It’s a key component in the production of advanced chemical intermediates .
Pharmaceutical Applications
“2-Amino-3-bromo-5-methylpyridine hydrobromide” is a key intermediate in the synthesis of rupatadine, a drug used in the treatment of seasonal and allergic rhinitis .
Material Science
The compound can be used in the construction of multicomponent co-crystals, which have extensive applications in the fields of pharmaceuticals and material science .
Biological Activity
Pyridine derivatives, such as “2-Amino-3-bromo-5-methylpyridine hydrobromide”, exhibit substantial biological activities such as antioxidant, antimicrobial, and anticancer activities .
Synthesis of Other Pyridine Derivatives
“2-Amino-3-bromo-5-methylpyridine” may be used in the synthesis of other pyridine derivatives such as “3-bromo-2-chloro-5-methylpyridine”, “3-bromo-2-fluoro-5-methylpyridine”, and "8-methyl-1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one" .
Supramolecular Assembly
“2-Amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate” is a supramolecular assembly constructed by “2-amino-5-bromo-3-methylpyridine” and “2,4-dihydroxybenzoic acid” through hydrogen bonding interactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .
properties
IUPAC Name |
3-bromo-5-methylpyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMWYIWWKYSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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